
ethyl 2-oxo-4,6-diphenyl-2H-thiopyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-4,6-diphenyl-2H-thiopyran-3-carboxylate, commonly known as EODPT, is a chemical compound that belongs to the class of thiopyran derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of EODPT is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
EODPT has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. In addition, it has been reported to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
EODPT has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been shown to be stable under various conditions. However, it has some limitations, including its low solubility in water and some organic solvents. It also has poor bioavailability and may require the use of solubilizing agents or prodrugs to improve its efficacy.
Future Directions
There are several future directions for research on EODPT. One potential direction is to investigate its potential as an anticancer agent in combination with other drugs or therapies. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. In addition, further research is needed to understand its mechanism of action and to improve its bioavailability and efficacy. Finally, EODPT can be used as a building block for the synthesis of various organic semiconductors, and further research can be done to explore its potential in this field.
Synthesis Methods
EODPT can be synthesized using various methods, including the reaction of 2,4-diphenyl-1,3-thiazole with ethyl oxalyl chloride, followed by the reaction with sodium methoxide. Another method involves the reaction of 2,4-diphenyl-1,3-thiazole with ethyl chloroformate, followed by the reaction with sodium sulfide. Both of these methods have been reported to yield EODPT in good yields.
Scientific Research Applications
EODPT has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been shown to have potential as an anti-inflammatory agent. In material science, it has been used as a building block for the synthesis of various organic semiconductors. In organic synthesis, it has been used as a key intermediate for the synthesis of various natural products.
properties
Molecular Formula |
C20H16O3S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 2-oxo-4,6-diphenylthiopyran-3-carboxylate |
InChI |
InChI=1S/C20H16O3S/c1-2-23-19(21)18-16(14-9-5-3-6-10-14)13-17(24-20(18)22)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
InChI Key |
XWFLFZZOYDMJEO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=C(SC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(C=C(SC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



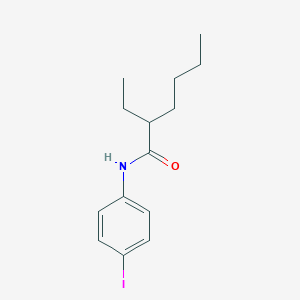
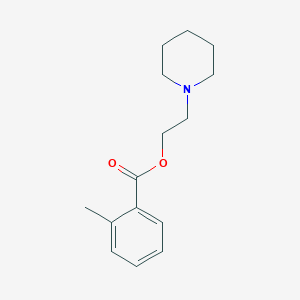

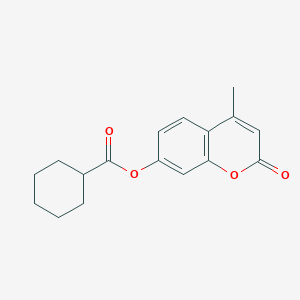
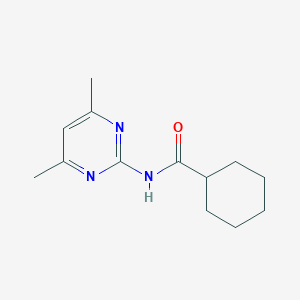

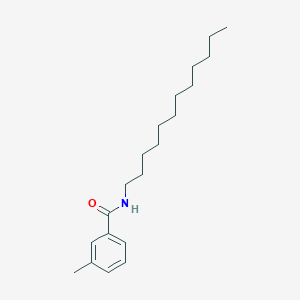
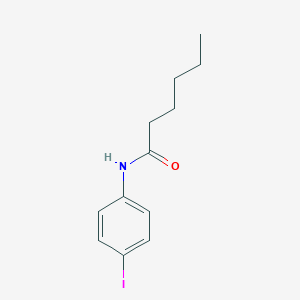
![N-[4-(diethylamino)phenyl]cyclopentanecarboxamide](/img/structure/B289707.png)
![N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)
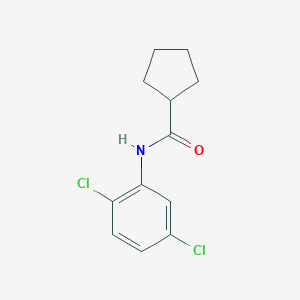

![2,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B289712.png)
